molecular formula C11H15NO2 B2473571 methyl N-[2-(4-methylphenyl)ethyl]carbamate CAS No. 1380403-84-8

methyl N-[2-(4-methylphenyl)ethyl]carbamate

Cat. No.: B2473571
CAS No.: 1380403-84-8
M. Wt: 193.246
InChI Key: CDVLMLCKGQXBMP-UHFFFAOYSA-N
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Description

Methyl N-[2-(4-methylphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a carbamate group attached to a methyl group and a 2-(4-methylphenyl)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-methylphenyl)ethyl]carbamate can be achieved through several methods. One common approach involves the reaction of 2-(4-methylphenyl)ethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(4-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Methyl N-[2-(4-methylphenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of methyl N-[2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-ethyl-6-methylphenyl)carbamate
  • Ethyl N-(2-methylphenyl)carbamate
  • 2-(4-methylphenyl)ethyl carbamate

Uniqueness

Methyl N-[2-(4-methylphenyl)ethyl]carbamate is unique due to its specific structural features, such as the presence of a 2-(4-methylphenyl)ethyl group. This structural uniqueness can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

methyl N-[2-(4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVLMLCKGQXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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